molecular formula C12H16N4O3S2 B2852228 N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)thiophene-2-sulfonamide CAS No. 1795415-91-6

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)thiophene-2-sulfonamide

Cat. No. B2852228
CAS RN: 1795415-91-6
M. Wt: 328.41
InChI Key: RRGLOZVMQTUERW-UHFFFAOYSA-N
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Description

“N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)thiophene-2-sulfonamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . This compound also contains a sulfonamide group, which is considered the most important class of carbonic anhydrase inhibitors .

Scientific Research Applications

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)thiophene-2-sulfonamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against a wide range of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Additionally, this compound has been investigated for its potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Other potential applications of this compound include its use as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions.

Mechanism of Action

Mode of Action

This compound acts as a potent inhibitor of hCA-I and hCA-II . It binds to these enzymes, inhibiting their activity. Instead, it binds to a different site on the enzyme, altering its conformation and reducing its activity .

Biochemical Pathways

The inhibition of carbonic anhydrases disrupts the balance of bicarbonate ions and protons in the body, affecting various biochemical pathways. This can lead to changes in pH balance and electrolyte levels, impacting numerous physiological processes .

Result of Action

The inhibition of carbonic anhydrases by N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)thiophene-2-sulfonamide can lead to a decrease in the production of bicarbonate ions and protons, potentially affecting pH balance and electrolyte levels . This could have various effects at the molecular and cellular levels, depending on the specific physiological context.

Action Environment

Environmental factors such as pH and the presence of other ions can influence the action, efficacy, and stability of this compound. For instance, the compound’s inhibitory effect on carbonic anhydrases could be more pronounced in environments with a higher concentration of carbon dioxide . Additionally, the compound’s stability could be affected by factors such as temperature and light exposure.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)thiophene-2-sulfonamide is its high potency, which allows for the use of low concentrations in lab experiments. Additionally, this compound is relatively stable and can be stored for extended periods of time without degradation. However, one limitation of this compound is its potential for off-target effects, as it can inhibit a wide range of enzymes. This can make it difficult to determine the specific mechanism of action in certain experiments.

Future Directions

There are several potential future directions for the study of N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)thiophene-2-sulfonamide. One area of interest is the development of more selective inhibitors that target specific enzymes with greater specificity. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions could be further explored. Finally, the potential use of this compound as a catalyst for organic reactions could be investigated in more detail.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its unique chemical properties make it a promising candidate for the development of new drugs and other applications. While there are still many unanswered questions regarding the mechanism of action and specific physiological effects of this compound, ongoing research is likely to shed more light on this promising compound.

Synthesis Methods

The synthesis of N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)thiophene-2-sulfonamide involves the reaction of 2-ethoxy-4-(dimethylamino)pyrimidine-5-carbaldehyde with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product using sodium borohydride. The yield of this compound obtained through this method is high, and the purity can be improved through recrystallization.

properties

IUPAC Name

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S2/c1-4-19-12-13-8-9(11(14-12)16(2)3)15-21(17,18)10-6-5-7-20-10/h5-8,15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGLOZVMQTUERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=N1)N(C)C)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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